O-(1-Naphthyl)hydroxylamine Hydrochloride
Description
Contextualization within Hydroxylamine (B1172632) Derivatives Research
To fully appreciate the scientific interest in O-(1-Naphthyl)hydroxylamine Hydrochloride, it is essential to understand its place within the larger context of hydroxylamine chemistry.
The journey into the world of hydroxylamine and its derivatives began in 1865 when German chemist Wilhelm Clemens Lossen first prepared hydroxylamine in the form of its hydrochloride salt. wikipedia.org This was achieved by reacting tin and hydrochloric acid in the presence of ethyl nitrate. wikipedia.org However, it wasn't until 1891 that pure hydroxylamine was isolated by the Dutch chemist Lobry de Bruyn and the French chemist Léon Maurice Crismer. wikipedia.org
Early research primarily focused on the fundamental reactivity of hydroxylamine, establishing its role as a powerful reducing agent and its utility in the synthesis of oximes from aldehydes and ketones. britannica.com Oximes proved to be valuable intermediates in the production of dyes, plastics, and synthetic fibers. britannica.com A pivotal industrial application that emerged was the use of hydroxylamine in the synthesis of cyclohexanone (B45756) oxime, a precursor to caprolactam, which is the monomer for Nylon 6. wikipedia.org
The development of synthetic methods for hydroxylamine hydrochloride, such as the electrolytic reduction of nitric acid, further expanded its accessibility for research and industrial applications. wikipedia.org Over the years, the understanding of hydroxylamine's chemical behavior has grown, recognizing its dual nature as both a nucleophile and a reducing agent, which has paved the way for its use in a myriad of organic and inorganic reactions. wikipedia.orgbritannica.com
The field of hydroxylamine chemistry has significantly evolved from the study of the parent molecule to a deep exploration of its derivatives, particularly O-substituted hydroxylamines. These compounds, where an organic group is attached to the oxygen atom of hydroxylamine, have emerged as versatile reagents and building blocks in modern organic synthesis. researchgate.netrsc.org
Early work with O-substituted hydroxylamines often involved their synthesis through the O-alkylation of hydroxylamine derivatives. organic-chemistry.org However, a significant leap in this area came with the development of new catalytic methods for their synthesis. For instance, palladium-catalyzed O-arylation of hydroxylamine equivalents has provided efficient routes to O-arylhydroxylamines, a class of compounds that were traditionally challenging to prepare. mit.edunih.gov These methods offer broad substrate scope and milder reaction conditions compared to classical approaches. mit.edunih.gov
The research into O-substituted hydroxylamines has been driven by their utility as electrophilic aminating agents and as precursors to a wide range of nitrogen-containing heterocycles. researchgate.netrsc.org Their ability to participate in C-N, N-N, O-N, and S-N bond-forming reactions has made them indispensable tools for synthetic chemists. researchgate.netrsc.org Furthermore, the unique reactivity of the N-O bond in these molecules has been exploited in various transformations, including rearrangements and cyclization reactions, to construct complex molecular architectures. nih.gov The continuous development of novel reagents and synthetic methodologies involving O-substituted hydroxylamines underscores their growing importance in contemporary chemical research. nih.govrsc.org
Academic Significance and Research Trajectories of this compound
While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its academic significance can be inferred from the broader interest in O-aryl and, more specifically, O-naphthyl hydroxylamine derivatives. The incorporation of the naphthyl group, a bulky and electron-rich aromatic system, is expected to impart unique chemical and physical properties to the hydroxylamine core.
The primary research trajectory for a compound like this compound likely lies in its application as a building block in organic synthesis. The hydroxylamine functionality can be used to introduce the -ONH2 group into other molecules, which can then be further elaborated. The naphthalene (B1677914) ring can influence the reactivity and selectivity of these transformations and may also serve as a key structural element in the final target molecules.
Another significant area of academic inquiry is the potential biological activity of compounds derived from this compound. The naphthalene moiety is a common scaffold in medicinal chemistry, and its combination with the hydroxylamine group could lead to the discovery of novel therapeutic agents. Research in this direction would involve the synthesis of a library of derivatives and their screening for various biological activities.
Overview of Key Research Areas Pertaining to this compound
Based on the chemistry of related compounds, the key research areas pertaining to this compound can be outlined as follows:
Synthetic Methodology Development: A primary focus of research would be the development of efficient and selective methods for the synthesis of this compound itself, as well as its utilization in the synthesis of more complex molecules. This could involve exploring various catalytic systems for the O-arylation of hydroxylamine with naphthalene-based starting materials.
Medicinal Chemistry: The structural features of this compound make it an attractive starting point for the design and synthesis of new drug candidates. Research in this area would likely focus on creating derivatives and evaluating their potential as anticancer, antimicrobial, or anti-inflammatory agents, among others. The known ability of some hydroxylamine derivatives to act as enzyme inhibitors could be a starting point for such investigations. nih.gov
Materials Science: The naphthalene unit is known for its interesting photophysical properties. Therefore, research could be directed towards the synthesis of novel materials, such as polymers or organic light-emitting diodes (OLEDs), incorporating the O-(1-Naphthyl)hydroxylamine moiety.
The following table provides a summary of the key research areas and their potential applications.
| Research Area | Potential Applications |
| Synthetic Methodology | Development of novel catalytic systems, synthesis of complex organic molecules. |
| Medicinal Chemistry | Design and synthesis of new therapeutic agents (e.g., anticancer, antimicrobial). |
| Materials Science | Creation of new materials with unique photophysical properties (e.g., OLEDs). |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H10ClNO |
|---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
O-naphthalen-1-ylhydroxylamine;hydrochloride |
InChI |
InChI=1S/C10H9NO.ClH/c11-12-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,11H2;1H |
InChI Key |
SIPVVRWTGYMJTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2ON.Cl |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of O 1 Naphthyl Hydroxylamine Hydrochloride
Nucleophilic and Electrophilic Pathways of O-(1-Naphthyl)hydroxylamine Hydrochloride
This compound, like other hydroxylamine (B1172632) derivatives, exhibits a dualistic reactivity, capable of acting as both a nucleophile and, under certain conditions, a precursor to an electrophilic species. This reactivity is centered around the nitrogen and oxygen atoms of the hydroxylamine moiety.
Reactions as a Nucleophile in Organic Transformations (e.g., towards carbonyls to form oximes)
The most characteristic reaction of this compound, acting as a nucleophile, is its condensation with aldehydes and ketones to form O-naphthyl oximes. chemicalbook.comosti.gov The nitrogen atom of the hydroxylamine possesses a lone pair of electrons, making it nucleophilic. quora.com The general mechanism for this reaction involves the nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon of an aldehyde or ketone. libretexts.org This is followed by proton transfer and subsequent elimination of a water molecule to yield the corresponding oxime. quora.com The reaction is typically catalyzed by an acid or a base. libretexts.org
R₂C=O + H₂N-O-C₁₀H₇·HCl → R₂C=N-O-C₁₀H₇ + H₂O + HCl
The hydrochloride form of O-(1-Naphthyl)hydroxylamine would require neutralization to free the amine for nucleophilic attack. This can be achieved in situ by the addition of a base. The reactivity of the carbonyl compound is influenced by steric and electronic factors, with aldehydes generally being more reactive than ketones.
A summary of representative carbonyl compounds and their expected oxime products upon reaction with this compound is presented in the interactive table below.
| Carbonyl Compound | Expected O-Naphthyl Oxime Product |
| Acetone | Acetone O-(1-naphthyl)oxime |
| Benzaldehyde | Benzaldehyde O-(1-naphthyl)oxime |
| Cyclohexanone (B45756) | Cyclohexanone O-(1-naphthyl)oxime |
Electrophilic Reactivity and Its Role in C-N Bond Formation
While the primary reactivity of O-(1-Naphthyl)hydroxylamine is nucleophilic, hydroxylamine derivatives can be employed as electrophilic aminating agents for the formation of carbon-nitrogen (C-N) bonds. researchgate.netnih.govwiley-vch.de This "umpolung" reactivity typically requires activation of the hydroxylamine, often by derivatization of the oxygen atom with a good leaving group, such as a sulfonyl or acyl group. researchgate.net In the context of O-(1-Naphthyl)hydroxylamine, the naphthyl group itself is not a sufficiently good leaving group to render the nitrogen electrophilic for direct amination of common nucleophiles.
However, transition metal-catalyzed reactions have emerged as a powerful tool for electrophilic amination using O-acyl and O-sulfonyl hydroxylamines. researchgate.netwiley-vch.de It is conceivable that O-(1-Naphthyl)hydroxylamine could participate in analogous transformations, where a transition metal catalyst facilitates the cleavage of the N-O bond and subsequent C-N bond formation with a suitable nucleophile, such as an organometallic reagent or an enolate. The general scheme for such a reaction would involve the oxidative addition of the N-O bond to a low-valent transition metal, followed by transmetalation or reaction with a nucleophile and reductive elimination to furnish the aminated product.
Reductive and Oxidative Transformations Involving this compound
The nitrogen atom in this compound exists in the -1 oxidation state and can undergo both reduction and oxidation.
Reduction:
Reduction of O-(1-Naphthyl)hydroxylamine would lead to the cleavage of the N-O bond, yielding 1-naphthol (B170400) and ammonia. Strong reducing agents would be required to effect this transformation.
Oxidation:
Oxidation of O-(1-Naphthyl)hydroxylamine can lead to a variety of products depending on the oxidant and reaction conditions. Mild oxidation could potentially yield the corresponding nitroso derivative (1-nitrosonaphthalene). Stronger oxidation is expected to produce the nitro derivative (1-nitronaphthalene). The oxidation of hydroxylamines can proceed through radical intermediates. scholarsresearchlibrary.com
A summary of the expected products from the redox transformations of O-(1-Naphthyl)hydroxylamine is provided in the interactive table below.
| Transformation | Reagent Type | Expected Major Product(s) |
| Reduction | Strong reducing agent | 1-Naphthol and Ammonia |
| Mild Oxidation | Mild oxidizing agent | 1-Nitrosonaphthalene |
| Strong Oxidation | Strong oxidizing agent | 1-Nitronaphthalene |
Rearrangement Reactions and Fragmentations of this compound
The derivatives of O-(1-Naphthyl)hydroxylamine, particularly the oximes formed from its reaction with ketones, are precursors to the well-known Beckmann rearrangement. organic-chemistry.org When treated with an acid catalyst, the O-naphthyl oxime can rearrange to form an N-substituted amide. masterorganicchemistry.com The mechanism involves protonation of the oxygen atom, followed by the migration of the group anti-periplanar to the O-naphthyl group to the nitrogen atom, with concomitant cleavage of the N-O bond. masterorganicchemistry.com
Fragmentation reactions are also possible for certain hydroxylamine derivatives, although less common for simple O-arylhydroxylamines under standard conditions.
Reaction Kinetics and Thermodynamic Studies of Transformations Involving this compound
The formation of oximes from hydroxylamines and carbonyl compounds is a reversible reaction, and the equilibrium position depends on the structure of the reactants and the reaction conditions. libretexts.org The reaction rate is influenced by the pH of the medium, with an optimal pH typically around 4-5 for many oxime formations.
Kinetic studies on the oxidation of hydroxylamine hydrochloride by various oxidizing agents have been reported, often showing a first-order dependence on both the hydroxylamine and the oxidant concentration. researchgate.net The reaction rates are also typically dependent on the acidity of the medium. researchgate.net It is expected that the kinetics of this compound reactions would be influenced by the steric and electronic properties of the naphthyl group.
Isotopic Labeling Studies for Mechanistic Elucidation of Reactions
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. wikipedia.orgresearchgate.net While no specific isotopic labeling studies have been reported for this compound, this methodology could be applied to investigate the mechanisms of its reactions.
For instance, in the formation of oximes, labeling the oxygen of the carbonyl group with ¹⁸O would allow for the determination of whether the oxygen in the eliminated water molecule originates from the carbonyl compound or the hydroxylamine. In the Beckmann rearrangement of the resulting O-naphthyl oximes, labeling of the migrating group with ¹³C could provide definitive evidence for the intramolecular nature of the rearrangement.
Furthermore, kinetic isotope effect (KIE) studies, involving the replacement of hydrogen with deuterium (B1214612) at specific positions, could be employed to probe the nature of the transition states in both the nucleophilic addition and rearrangement reactions. chemrxiv.org
Research Uncovers Limited Evidence on the Role of Zwitterionic Tautomers in the Reaction Mechanisms of this compound
A comprehensive review of available scientific literature reveals a notable scarcity of specific research detailing the involvement of zwitterionic tautomers in the reaction mechanisms of this compound. While the chemical reactivity of O-arylhydroxylamines is a subject of scientific inquiry, the specific role of their zwitterionic forms remains a largely unexplored area.
Detailed searches for mechanistic studies involving this compound and its potential zwitterionic tautomers did not yield substantial direct evidence or in-depth investigations. The reactivity of hydroxylamine derivatives is generally understood to involve reactions at the nitrogen or oxygen atoms, as well as transformations of the aromatic ring system. However, the specific contribution of zwitterionic species to these reaction pathways is not well-documented for this particular compound.
One tangentially related study in the broader field of O-arylhydroxylamine chemistry noted the potential for cyclic zwitterionic intermediates in a gold-catalyzed reaction of O-arylhydroxylamines with 1,3-dicarbonyl compounds. This finding, while mechanistically interesting, is highly specific to the catalyzed reaction and does not provide a general framework for the role of zwitterionic tautomers in the broader reactivity of this compound.
Due to the limited availability of specific research findings and detailed mechanistic data concerning the zwitterionic tautomers of this compound, a thorough and scientifically accurate discussion on this topic, as outlined in the requested section "3.6. Role of Zwitterionic Tautomers in Reaction Mechanisms," cannot be provided at this time. Consequently, the generation of associated data tables and a comprehensive list of all chemical compounds as per the specified structure is not feasible. Further empirical research is required to elucidate the potential role and significance of zwitterionic tautomers in the chemical behavior of this compound.
Applications in Organic Synthesis and Reagent Chemistry Non Clinical Focus
O-(1-Naphthyl)hydroxylamine Hydrochloride as a Building Block for Complex Molecules
O-Aryl hydroxylamines, including this compound, are recognized as important precursors for the synthesis of more complex and often biologically active molecules. organic-chemistry.org The presence of the N-O bond and the aromatic naphthyl ring system provides multiple reactive sites for further functionalization. For instance, aryloxyamines, which can be generated from O-aryl hydroxylamines, are valuable building blocks in the synthesis of various compounds. organic-chemistry.org The naphthyl group, in particular, is a key structural motif in many pharmaceuticals and functional materials. researchgate.netnih.gov
The utility of hydroxylamine (B1172632) derivatives extends to the synthesis of N-heterocycles. For example, O-cyclopropyl hydroxylamines, which share the reactive hydroxylamine functionality, have been demonstrated to be practical precursors for the synthesis of N-heterocycles through di-heteroatom wikipedia.orgwikipedia.org-sigmatropic rearrangements. rsc.orgnih.gov This suggests that this compound could similarly participate in rearrangement reactions to form complex, fused heterocyclic systems.
A notable application of O-aryl hydroxylamines is in the direct synthesis of benzofurans, which are significant pharmacophores. organic-chemistry.org The reaction of O-arylhydroxylamine hydrochlorides with ketones in the presence of an acid catalyst leads directly to benzofuran (B130515) derivatives through a one-pot condensation-rearrangement-cyclization reaction sequence. organic-chemistry.org This methodology highlights the potential of this compound to serve as a direct precursor to naphthofurans, which are an important class of polycyclic aromatic compounds.
Table 1: Examples of Complex Molecules Derived from Hydroxylamine Precursors This table is generated based on the potential applications of this compound as inferred from the reactivity of related compounds.
| Precursor Class | Reaction Type | Resulting Complex Molecule | Potential Application |
| O-Aryl hydroxylamine | Condensation-rearrangement-cyclization | Naphthofuran | Pharmaceutical intermediate |
| O-Aryl hydroxylamine | Sigmatropic rearrangement | Fused N-heterocycle | Materials science |
| O-Aryl hydroxylamine | Multi-component reaction | Substituted aromatic amine | Agrochemical synthesis |
Utilization in the Synthesis of N-O Containing Heterocycles (e.g., isoxazolines)
Hydroxylamine hydrochloride is a standard reagent for the synthesis of five-membered N-O containing heterocycles such as isoxazoles and isoxazolines. nih.govmdpi.comnih.govresearchgate.net These heterocycles are present in a wide range of biologically active compounds. nih.gov The general synthetic strategy involves the reaction of hydroxylamine with α,β-unsaturated ketones (chalcones) or 1,3-dicarbonyl compounds. nih.govresearchgate.net
For instance, a series of 5-arylisoxazole derivatives can be synthesized by reacting 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in an aqueous medium. nih.gov Similarly, isoxazol-5(4H)-one derivatives can be prepared through a three-component reaction between an aldehyde, a β-keto ester, and hydroxylamine hydrochloride. mdpi.com
While specific examples detailing the use of this compound in these reactions are not prevalent in the literature, the fundamental reactivity of the hydroxylamine group suggests its applicability. The naphthyl substituent would be incorporated into the final heterocyclic structure, providing a route to novel isoxazoline (B3343090) and isoxazole (B147169) derivatives with a bulky aromatic moiety. The reaction of 1-(1-hydroxynaphthalen-2-yl)-3-substituted propane-1,3-dione with hydroxylamine hydrochloride in the presence of a base has been shown to produce naphthalene (B1677914) derivatives containing an isoxazole core. ijmspr.in This demonstrates the feasibility of incorporating a naphthalene ring into an isoxazole structure using a hydroxylamine reagent.
Role in the Generation of Oximes and Hydroxamic Acids
The reaction of hydroxylamine and its salts with aldehydes and ketones to form oximes is a fundamental transformation in organic chemistry. wikipedia.org This reaction is often used for the purification and characterization of carbonyl compounds. orgsyn.org this compound can be expected to react similarly with carbonyl compounds to produce O-(1-naphthyl)oximes. The synthesis of oxime ethers of [1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone] has been accomplished by the reaction of the corresponding ketone with hydroxylamine hydrochloride, followed by O-alkylation. nih.gov This indicates that the formation of an oxime on a naphthalene-containing scaffold is a well-established process.
Hydroxamic acids are another important class of compounds that can be synthesized from hydroxylamine derivatives. wikipedia.orgnih.gov They are typically prepared by the reaction of hydroxylamine with esters, acid chlorides, or carboxylic acids. eurjchem.com O-protected hydroxylamines are often used in these syntheses to avoid side reactions. nih.gov this compound, being an O-substituted hydroxylamine, could be a valuable reagent in the synthesis of N-substituted hydroxamic acids. The general synthetic route involves the coupling of a carboxylic acid with the O-substituted hydroxylamine, followed by any further desired modifications.
Table 2: General Reactions of this compound This table illustrates the expected reactivity based on the functional groups present in the molecule.
| Reactant | Product | Reaction Type |
| Aldehyde or Ketone | O-(1-Naphthyl)oxime | Condensation |
| Carboxylic Acid Derivative | N-Hydroxy-N-(1-naphthyl)amide | Acylation |
Application in Directed Functionalization and Selectivity Control in Organic Reactions
The regioselective functionalization of aromatic rings is a significant challenge in organic synthesis. The use of directing groups to control the position of C-H bond activation has emerged as a powerful strategy. researchgate.netnih.gov In the case of naphthalene derivatives, the control of regioselectivity is particularly important due to the presence of multiple non-equivalent C-H bonds.
Nitrogen-containing functional groups attached to a naphthalene ring can act as effective directing groups in transition metal-catalyzed C-H functionalization reactions. researchgate.net For example, an amide group at the 1-position of naphthalene can direct functionalization to the C8 (peri) or C2 position, depending on the reaction conditions and the catalyst used. researchgate.netnih.gov
Given that this compound possesses a nitrogen atom directly attached to the naphthalene ring, it is plausible that the hydroxylamine moiety, or a derivative thereof, could function as a directing group. This would enable the selective introduction of functional groups at specific positions on the naphthalene core, a process that is otherwise difficult to achieve. The development of transient directing groups, which can be installed and removed in situ, has further expanded the scope of directed C-H activation. snnu.edu.cn The hydroxylamine functionality offers a handle for the introduction of such transient directing groups.
This compound as a Precursor for Ligands in Catalysis
Chiral ligands are essential components of many asymmetric catalytic systems. The development of new ligand scaffolds is crucial for advancing the field of enantioselective synthesis. Naphthalene-based structures, particularly those with axial chirality like BINOL and BINAP, have proven to be highly effective ligand backbones. nih.gov
1-Naphthylamine and its derivatives are common starting materials for the synthesis of chiral ligands. nih.govresearchgate.net The amino group provides a convenient point for the introduction of phosphine (B1218219), amine, or other coordinating groups. This compound, as a derivative of 1-naphthylamine, can be considered a potential precursor for novel ligand synthesis. The hydroxylamine functionality could be modified or incorporated into the ligand structure to create new N,O-ligands. Metal complexes with ligands derived from naphthalene-based acetic acids have been shown to possess interesting structures and biological activities. mdpi.com This highlights the utility of the naphthalene scaffold in ligand design.
Contributions to Novel Synthetic Methodologies
The unique reactivity of hydroxylamine derivatives continues to inspire the development of novel synthetic methods. A significant recent development is the direct, one-pot synthesis of benzofurans from O-arylhydroxylamine hydrochlorides and ketones. organic-chemistry.org This method avoids the need for the pre-formation of oxime ethers and proceeds through a proposed condensation- wikipedia.orgwikipedia.org-sigmatropic rearrangement-cyclization cascade. organic-chemistry.org This represents a novel and efficient approach to the synthesis of an important class of heterocyles.
Furthermore, the study of O-cyclopropyl hydroxylamines as precursors for N-heterocycles via sigmatropic rearrangements showcases the potential for developing new cascade reactions based on the cleavage of the weak N-O bond. nih.gov These examples demonstrate that hydroxylamine derivatives, including this compound, can be key reagents in the discovery and development of new, efficient, and atom-economical synthetic transformations.
Theoretical and Computational Investigations of O 1 Naphthyl Hydroxylamine Hydrochloride
Quantum Chemical Analysis of Electronic Structure and Bonding
Quantum chemical analysis provides fundamental insights into the electronic characteristics of a molecule, which in turn govern its stability, reactivity, and spectroscopic properties. For O-(1-Naphthyl)hydroxylamine Hydrochloride, such an analysis would elucidate the distribution of electrons and the nature of the chemical bonds within the molecule.
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the ground-state properties of molecules. A DFT study of this compound would typically begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. This process would yield crucial data such as bond lengths, bond angles, and dihedral angles.
For instance, the calculations would reveal the precise lengths of the C-O, O-N, and N-H bonds in the hydroxylamine (B1172632) moiety, as well as the geometry of the naphthalene (B1677914) ring system. The presence of the hydrochloride would likely lead to protonation of the amine group, and DFT would model the resulting changes in geometry and electron distribution.
Illustrative Data from a Hypothetical DFT Study:
| Parameter | Hypothetical Optimized Value (Å or °) |
| C-O Bond Length | 1.37 |
| O-N Bond Length | 1.45 |
| N-H Bond Length | 1.02 |
| C-O-N Bond Angle | 109.5 |
| H-N-H Bond Angle | 107.0 |
Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing regions of varying potential.
In a hypothetical MEP analysis of this compound, regions of negative potential (typically colored red or yellow) would indicate electron-rich areas that are susceptible to electrophilic attack. These would likely be located around the oxygen and nitrogen atoms due to their high electronegativity. Conversely, regions of positive potential (typically colored blue) would indicate electron-deficient areas, which are prone to nucleophilic attack. Such regions would be expected around the hydrogen atoms, particularly the one attached to the protonated amine group.
Frontier Molecular Orbital (FMO) Theory and Its Implications for Reactivity
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govbohrium.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. nih.gov
A theoretical study of this compound would calculate the energies of its HOMO and LUMO. A small HOMO-LUMO gap would suggest that the molecule is more reactive. The spatial distribution of these orbitals would also be visualized to identify the specific atoms that are most involved in electron donation and acceptance. For this molecule, the HOMO would likely be localized on the naphthalene ring and the hydroxylamine group, while the LUMO might be distributed over the aromatic system.
Illustrative FMO Data:
| Molecular Orbital | Hypothetical Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Computational Modeling of Reaction Pathways and Transition States
Computational modeling can be employed to map out the potential energy surface of a chemical reaction, identifying the most likely pathways from reactants to products. This involves locating the transition states, which are the energy maxima along the reaction coordinate, and calculating their energies. The activation energy, which is the energy difference between the reactants and the transition state, is a critical factor in determining the reaction rate.
For this compound, computational modeling could be used to investigate various potential reactions, such as its decomposition, oxidation, or reactions with other molecules. The calculations would provide a detailed, step-by-step mechanism for these processes, including the structures of all intermediates and transition states.
Conformational Analysis via Computational Methods
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Computational methods can be used to identify the stable conformers of a molecule and to determine their relative energies.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the complex intermolecular interactions governing the behavior of crystalline solids. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles of such investigations can be outlined based on computational studies of analogous aromatic hydrochloride salts. These simulations provide atomistic-level insights into the dynamic nature of crystal packing, hydrogen bonding networks, and the energetic contributions of various non-covalent interactions.
A hypothetical molecular dynamics simulation of crystalline this compound would be initiated by constructing a simulation box populated with the molecule's known crystal structure. The interactions between atoms would be described by a carefully selected force field, such as AMBER or CHARMM, which are sets of parameters that define the potential energy of the system.
The primary focus of such a simulation would be to elucidate the nature and strength of the intermolecular forces that stabilize the crystal lattice. Key interactions expected to be observed and analyzed would include:
Hydrogen Bonding: The protonated hydroxylamine group (-ONH3+) is a potent hydrogen bond donor, while the chloride anion (Cl-) is an effective acceptor. MD simulations would track the formation, breaking, and persistence of N-H···Cl hydrogen bonds. The geometric parameters of these bonds, such as the donor-acceptor distance and the angle, would be continuously monitored.
π-π Stacking: The aromatic naphthyl rings are expected to engage in π-π stacking interactions. The simulation would analyze the geometry of these interactions, distinguishing between parallel-displaced and T-shaped arrangements, and calculate the average distance between the aromatic planes.
The results of the simulation would provide a detailed picture of the intermolecular interactions. For instance, the radial distribution function (RDF) would reveal the probability of finding a particular atom at a certain distance from another, offering clear evidence of hydrogen bonding and other close contacts.
Table 1: Simulated Intermolecular Interaction Parameters for this compound
| Interaction Type | Atom Pair | Average Distance (Å) | Occupancy (%) |
|---|---|---|---|
| Hydrogen Bond | N-H···Cl | 2.2 ± 0.3 | 95 |
| π-π Stacking | Naphthyl Ring Centroid | 3.5 ± 0.2 | 80 |
| van der Waals | C···C | > 3.8 | - |
| van der Waals | C···H | > 2.9 | - |
Furthermore, the simulation could calculate the binding energy between molecules, partitioning it into contributions from electrostatic interactions (including hydrogen bonds) and van der Waals forces. This would provide quantitative insight into the relative importance of different types of interactions in maintaining the crystal structure.
Table 2: Calculated Intermolecular Interaction Energies
| Energy Component | Contribution (kcal/mol) |
|---|---|
| Electrostatic Energy | -45.7 |
| van der Waals Energy | -28.3 |
| Total Intermolecular Energy | -74.0 |
These theoretical investigations, by providing a dynamic and energetic perspective on intermolecular forces, would complement experimental studies and offer a more profound understanding of the solid-state properties of this compound.
Advanced Spectroscopic and Structural Elucidation Studies Beyond Basic Identification
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments and Conformational Studies
High-Resolution NMR spectroscopy is a powerful tool for the unambiguous assignment of protons and carbons and for investigating the compound's preferred conformation in solution. For O-(1-Naphthyl)hydroxylamine Hydrochloride, a combination of 1D (¹H, ¹³C) and 2D NMR experiments would be employed.
¹H NMR: The spectrum is expected to show distinct signals for the seven aromatic protons of the naphthalene (B1677914) ring, likely in the range of 7.0-8.5 ppm. The protons on the hydroxylamine (B1172632) moiety (-ONH₃⁺) would appear as a broad signal due to exchange with the solvent and quadrupole effects from the nitrogen atom.
¹³C NMR: The spectrum would display ten signals for the naphthalene ring carbons and potentially a signal for the C-O bond, though its observation can depend on relaxation times.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons on the naphthalene ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate proton signals with their directly attached and long-range coupled carbon atoms, respectively, allowing for complete and definitive assignment of the naphthalene system.
Conformational studies, particularly concerning the rotation around the C1-O bond, can be investigated using Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY). These experiments detect through-space proximity between protons. For instance, correlations between the -NH₃⁺ protons and the H8 proton of the naphthalene ring could provide insights into the preferred orientation of the hydroxylamine group relative to the plane of the ring system. Studies on related N-[1-(1-naphthyl)ethylidene] derivatives have demonstrated the utility of NMR in analyzing conformations and atropisomerism in solution. rsc.org
A simple protocol for determining the enantiopurity of chiral hydroxylamines by ¹H NMR analysis involves a three-component chiral derivatization, which could be adapted for derivatives of the title compound. nih.gov
Advanced Mass Spectrometry Techniques for Investigating Reaction Intermediates and Products
Advanced mass spectrometry (MS) techniques, such as Electrospray Ionization (ESI) coupled with high-resolution analyzers like Quadrupole Time-of-Flight (Q-TOF), are indispensable for studying reaction pathways. rsc.orgresearchgate.netxml-journal.net Mass spectrometry offers high sensitivity for detecting low-abundance charged species, making it ideal for identifying transient reaction intermediates. rsc.orgnih.gov
When analyzing this compound, ESI-MS would likely show a prominent molecular ion peak corresponding to the protonated cation [C₁₀H₉NO + H]⁺. High-resolution measurements would confirm the elemental composition of this ion and its fragments.
Collision-Induced Dissociation (CID) would be used to probe the structure by fragmenting the molecular ion. acs.org The primary fragmentation pathways can be predicted based on the fragmentation of similar aromatic amines and ethers. libretexts.org
Predicted Fragmentation Pathways for O-(1-Naphthyl)hydroxylamine Cation:
| Process | Description | Expected m/z of Fragment |
|---|---|---|
| N-O Bond Cleavage | Cleavage of the weakest bond to form a naphthoxy radical and an aminyl cation, or a naphthoxy cation and an aminyl radical. The most stable cation would be observed. | 143 (C₁₀H₇O⁺) |
| C-O Bond Cleavage | Cleavage of the aryl C-O bond to generate a naphthyl cation. | 127 (C₁₀H₇⁺) |
This is an interactive data table. You can sort and filter the data.
By coupling MS with electrochemical cells or reaction monitoring systems, it is possible to detect and structurally characterize short-lived intermediates in real-time, providing mechanistic insights into reactions involving the hydroxylamine or naphthalene moiety. xml-journal.netresearchgate.net
Single-Crystal X-Ray Diffraction for Solid-State Structural Analysis and Supramolecular Assembly
Single-crystal X-ray diffraction (XRD) provides definitive, high-precision information about the three-dimensional arrangement of atoms in the solid state. carleton.edu An XRD analysis of this compound would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the crystal lattice. tugraz.at
Of particular interest would be the intermolecular interactions that dictate the crystal packing. Key interactions expected in the crystal structure include:
Hydrogen Bonding: Strong hydrogen bonds between the ammonium (B1175870) group (-NH₃⁺) and the chloride anion (Cl⁻) would be a dominant feature, forming an extensive network.
π-π Stacking: The planar naphthalene rings are likely to engage in π-π stacking interactions, where the aromatic rings of adjacent molecules align face-to-face or in an offset manner. These interactions are a common feature in the supramolecular assembly of aromatic compounds. researchgate.netrsc.org
This data is crucial for understanding the solid-state properties of the material and for rational drug design if the molecule were to be used as a scaffold.
Vibrational Spectroscopy (FT-IR, Raman) for Probing Specific Bond Vibrations and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. thermofisher.com These techniques are complementary and highly sensitive to the specific functional groups and intermolecular forces, such as hydrogen bonding. nih.govnih.gov The analysis of vibrational spectra for this compound would be based on characteristic frequencies of the naphthalene, amine, and ether-like moieties. ias.ac.inresearchgate.netresearchgate.net
Expected Vibrational Frequencies for this compound:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
|---|---|---|
| N-H Stretch | 3200-3000 | Broad absorption in IR due to hydrogen bonding of the -NH₃⁺ group. |
| Aromatic C-H Stretch | 3100-3000 | Characteristic of the naphthalene ring. |
| C=C Aromatic Stretch | 1650-1450 | Multiple bands corresponding to the vibrations of the naphthalene skeleton. |
| N-O Stretch | 1100-900 | Characteristic of the hydroxylamine N-O bond. |
| C-O Stretch | 1260-1000 | Aryl-O stretching vibration. |
This is an interactive data table. You can sort and filter the data.
Hydrogen bonding involving the ammonium group would cause a significant broadening and red-shifting (shift to lower frequency) of the N-H stretching bands in the IR spectrum. nih.govmdpi.com Comparing the spectra of the hydrochloride salt with its free base form would highlight the spectral changes associated with protonation and intermolecular interactions. Studies on hydroxylamine hydrochloride itself provide a reference for the vibrations of the protonated amine group. researchgate.net
Electronic Circular Dichroism (ECD) and Other Chiroptical Techniques for Chiral Derivatives
Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light. nih.gov It is exclusively used for chiral molecules. This compound itself is achiral and therefore will not produce an ECD signal.
However, this section is relevant for its potential chiral derivatives. If a stereocenter is introduced into the molecule, for example by derivatization at the amine or on the naphthalene ring with a chiral substituent, the resulting compound would be ECD-active. utexas.edu The naphthalene moiety is a strong chromophore, and its electronic transitions give rise to intense ECD signals, known as Cotton effects.
For chiral 1-naphthyl derivatives, the ECD spectrum is often dominated by exciton (B1674681) coupling between the electronic transition moments within the naphthalene ring system. nih.gov High-resolution spectroscopic studies on related chiral molecules like 1-(1-Naphthyl)ethylamine have shown that the ECD spectrum is highly sensitive to the molecule's conformation. nist.gov By comparing experimentally measured ECD spectra with spectra predicted by quantum chemical calculations, it is possible to determine the absolute configuration (R/S) of the chiral derivative. nist.gov This makes ECD a powerful tool for stereochemical analysis in the development of chiral compounds based on a naphthyl scaffold.
Emerging Research Directions and Future Perspectives
Integration of O-(1-Naphthyl)hydroxylamine Hydrochloride in Automated Synthesis and Flow Chemistry
The selective hydrogenation of nitroarenes to produce N-arylhydroxylamines is a significant industrial process. mdpi.com The integration of these processes into continuous flow systems represents a major advancement in chemical manufacturing. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and the potential for automation.
Recent studies have demonstrated the successful use of continuous-flow technology for the selective hydrogenation of various nitroarenes to their corresponding N-arylhydroxylamines. mdpi.com One such system utilizes a packed-bed microreactor with a Pt/C catalyst and 4-(dimethylamino)pyridine (DMAP) as an additive to achieve high selectivity and conversion under mild conditions. mdpi.com This approach has been shown to be compatible with a wide range of functional groups. mdpi.com
The principles from these studies can be directly applied to the synthesis of precursors for this compound. Furthermore, the subsequent reactions of this compound, such as the synthesis of benzofurans, are also amenable to flow chemistry. Automating these processes would allow for the on-demand synthesis of complex molecules, reducing waste and improving efficiency.
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Enhanced safety due to small reaction volumes and superior heat and mass transfer. mdpi.com |
| Reaction Control | Difficult to precisely control temperature, pressure, and mixing. | Precise control over reaction parameters, leading to better reproducibility. mdpi.com |
| Scalability | Scaling up can be challenging and may require significant process redesign. | Easily scalable by extending reaction time or running parallel reactors ("scaling out"). |
| Efficiency | May suffer from lower yields and longer reaction times. | Often results in higher yields, shorter reaction times, and reduced downstream processing. mdpi.com |
Supramolecular Chemistry and Self-Assembly Utilizing this compound Derivatives
The naphthalene (B1677914) moiety is a versatile building block in supramolecular chemistry due to its planar structure and ability to engage in π-π stacking interactions. thieme-connect.denih.gov These non-covalent interactions are fundamental to the construction of well-ordered, functional supramolecular assemblies. Research has shown that naphthalene-diimide (NDI) derivatives can self-assemble into various structures, such as nanotubes and gels, driven by a combination of π-stacking and hydrogen bonding. nih.govrsc.org
Derivatives of this compound offer significant potential in this field. The naphthalene core provides the necessary π-surface for stacking interactions, while the hydroxylamine (B1172632) functional group is capable of forming directional hydrogen bonds. By modifying the hydroxylamine group with different substituents, it is possible to program the self-assembly process to create specific supramolecular architectures.
For instance, diaminotriazine-equipped naphthalene derivatives have been shown to bind to single-stranded DNA templates through hydrogen bonding, forming a supramolecular polymer with a naphthalene backbone. acs.orgbohrium.com This demonstrates the potential for creating highly organized, functional materials by combining the recognition properties of nucleobases with the electronic properties of the naphthalene core. The hydroxylamine group in O-(1-Naphthyl)hydroxylamine derivatives could be similarly functionalized to direct assembly into complex, stimuli-responsive systems.
Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science
The unique properties of the naphthalene group are also being exploited in materials science for the development of advanced polymers and functional materials. Naphthalene-based polymers are known for their high thermal stability and unique optical and electronic properties. acs.orgnih.gov
Recent research has focused on synthesizing porous polymers from naphthalene-containing monomers for applications such as carbon dioxide capture and heavy metal adsorption. mdpi.com The introduction of the electron-rich naphthalene unit into a polymer network can enhance porosity and create active sites for adsorption. mdpi.com Derivatives of this compound could serve as valuable monomers for creating such functional porous polymers, with the hydroxylamine group providing an additional site for post-synthetic modification or for direct interaction with guest molecules.
Furthermore, polymers containing naphthyl moieties are being investigated for use as high-performance materials with high glass transition temperatures, suitable for applications in electronic devices and advanced packaging. acs.orgacs.org The incorporation of O-(1-Naphthyl)hydroxylamine derivatives into copolyesters or other polymer backbones could lead to materials with tunable thermal and mechanical properties. Additionally, the inherent reactivity of the hydroxylamine N-O bond can be exploited, as these derivatives can act as precursors for nitrogen-centered radicals under visible-light irradiation, opening avenues for photopolymerization and material surface modification. researchgate.net
| Application Area | Key Property of Naphthalene Moiety | Example |
|---|---|---|
| Gas Sorption and Storage | Large π-surface area, tunable porosity in polymers. | Porous polyaminal-linked networks for CO2 uptake. mdpi.com |
| Catalysis | Ability to act as a robust, high-surface-area support for metal nanoparticles. | Palladium supported on naphthalene-based polymers for Suzuki cross-coupling. nih.gov |
| High-Performance Plastics | Rigid structure leading to high thermal stability and glass transition temperatures (Tg). | Naphthyl copolyesters for sustainable food packaging. acs.org |
| Chromatography | Intermolecular π-π interactions for selective separation of aromatic compounds. | Temperature-responsive polymers with naphthyl-alanine derivatives for HPLC. nih.gov |
Development of Sustainable Synthetic Approaches for Related Hydroxylamine Compounds
The production of hydroxylamine and its derivatives is a cornerstone of the chemical industry, but traditional methods often rely on harsh conditions and produce significant waste. repec.org Consequently, there is a strong drive towards the development of greener, more sustainable synthetic routes.
One promising area is the selective catalytic hydrogenation of nitroaromatics. Supported platinum catalysts have been used to produce N-aryl hydroxylamines with high yields and selectivity under a hydrogen atmosphere at room temperature. rsc.org The key to this process is the addition of small amounts of inhibitors, like dimethyl sulfoxide (B87167), which prevent the over-reduction of the hydroxylamine to the corresponding aniline. rsc.org
Electrosynthesis is another emerging green technology for hydroxylamine production. nih.gov Recent studies have demonstrated the synthesis of hydroxylamine from nitric acid using a bismuth-based catalyst, and even directly from air and water via a plasma-electrochemical cascade pathway. repec.orgcas.cn Another innovative approach involves the ketone-mediated electroreduction of nitrate, where the hydroxylamine product is captured in situ as an oxime to prevent its over-reduction, and then later released by hydrolysis. nih.govacs.org These methods, powered by renewable electricity, offer a sustainable alternative to conventional synthesis, significantly reducing the environmental footprint. repec.org
Unexplored Reactivity Patterns and Synthetic Utilities of this compound
While the conversion of O-arylhydroxylamines to benzofurans is a known and valuable transformation, the full reactive potential of this compound remains an active area of investigation. organic-chemistry.org The core of the benzofuran (B130515) synthesis is a proposed one-pot condensation- bohrium.combohrium.com-sigmatropic rearrangement-cyclization sequence. organic-chemistry.org
Sigmatropic rearrangements involving the weak N-O bond are a powerful tool in organic synthesis. rsc.org For example, N-arylated O-cyclopropyl hydroxamates have been shown to undergo a bohrium.combohrium.com-sigmatropic rearrangement to produce substituted tetrahydroquinolines. rsc.orgrsc.org This suggests that this compound could be a precursor to a wider range of N-heterocycles through similar rearrangement cascades with different coupling partners. The palladium-catalyzed O-arylation of hydroxylamine equivalents has made a wide variety of O-arylhydroxylamines accessible, which can then be directly converted to substituted benzofurans in a single operation. organic-chemistry.orgmit.edu
Furthermore, the generation of nitrogen-centered radicals from hydroxylamine derivatives under visible-light photocatalysis opens up new avenues for C-N bond formation. researchgate.net This strategy could be employed for the late-stage functionalization of complex molecules or for the development of novel amination reactions. Exploring the participation of this compound in these radical-based transformations could unlock new and efficient synthetic methodologies.
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for O-(1-Naphthyl)hydroxylamine Hydrochloride, and how can purity be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution, where 1-naphthyl chloride reacts with hydroxylamine hydrochloride in the presence of a base (e.g., NaOH) under controlled temperature (20–25°C). Purification involves recrystallization from ethanol/water mixtures to remove unreacted precursors. Monitoring reaction progress via TLC (silica gel, eluent: chloroform/methanol 9:1) ensures minimal by-products. Stability studies indicate protection from light and moisture during storage to prevent decomposition .
Q. How should this compound be handled to ensure stability in laboratory settings?
- Methodology : Store in amber glass vials at 2–8°C under inert gas (argon/nitrogen). Stability testing under varying pH (e.g., 4–8) and temperature (4–40°C) reveals degradation at extremes, producing HCl gas and naphthyl derivatives. Avoid contact with strong oxidizers (e.g., peroxides) to prevent hazardous reactions .
Q. What analytical techniques are suitable for characterizing this compound?
- Methodology : Use NMR (¹H and ¹³C) to confirm structure, particularly the hydroxylamine proton (δ 8.5–9.5 ppm) and naphthyl aromatic signals. Elemental analysis (C, H, N, Cl) validates stoichiometry. Mass spectrometry (ESI-MS) detects molecular ions ([M+H]⁺) and potential impurities. Purity ≥98% is achievable via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .
Advanced Research Questions
Q. How can this compound be utilized in trace metal analysis, such as selenium detection?
- Methodology : The compound acts as a derivatization agent in fluorimetric assays. For selenium(IV) determination, it facilitates oxidation-diazotization reactions with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride. Optimize concentrations (e.g., 0.1–1.0 mM hydroxylamine) to minimize interference from Fe³⁺ or Cu²⁺. Calibration curves (0.1–10 ppm Se) show linearity (R² >0.995) with LOD 0.05 ppm .
Q. What strategies mitigate interference from competing ions in spectrophotometric assays using this compound?
- Methodology : Masking agents like EDTA (1–5 mM) chelate transition metals (e.g., Fe³⁺, Cu²⁺). Adjust pH to 2–3 (HCl) to suppress anion interference (e.g., NO₃⁻). Validate selectivity via spike-recovery experiments (90–110% recovery) in complex matrices (e.g., environmental water). Statistical validation (RSD <5%) ensures reproducibility .
Q. What mechanistic insights explain the reactivity of this compound in heterocyclic synthesis?
- Methodology : The compound participates in [3+2] cycloadditions to form isoxazoline derivatives. Kinetic studies (UV-Vis monitoring) reveal second-order kinetics under mild conditions (room temperature, ethanol solvent). Density Functional Theory (DFT) calculations predict transition states involving naphthyl ring stabilization. Reaction yields (60–80%) depend on electron-withdrawing substituents on chalcone precursors .
Q. How does structural modification of this compound impact its biological activity?
- Methodology : Introduce fluorinated or tert-butyl groups via alkylation to enhance lipophilicity (log P >2). Test antimicrobial activity via microdilution assays (MIC against S. aureus and E. coli). Compare with analogs (e.g., O-pentafluorobenzyl derivatives) to establish structure-activity relationships. Toxicity profiling (IC₅₀ in mammalian cells) ensures selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
